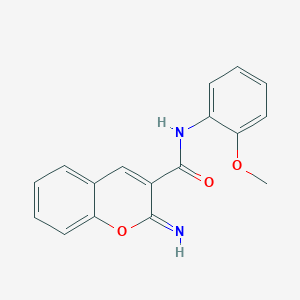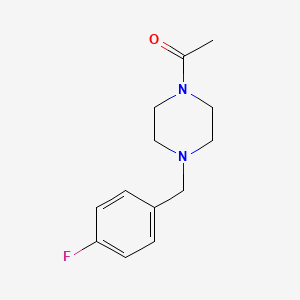![molecular formula C15H12BrN3O2 B5868443 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)
4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the oxadiazole family and has been studied for its biological properties.
作用机制
The mechanism of action of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various disease processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine have been studied in various in vitro and in vivo models. The compound has been shown to have anti-inflammatory and anti-cancer activity in cell-based assays. It has also been shown to have neuroprotective effects in animal models of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its relative ease of synthesis. The compound can be synthesized using relatively simple chemical reactions, which makes it accessible to many researchers. Another advantage is its potential therapeutic applications, which make it a promising target for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, future studies could focus on improving the solubility and bioavailability of the compound, in order to make it more suitable for use in drug development.
合成方法
The synthesis of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-bromo-3-methylphenol with chloromethyl methyl ether to form 5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazole. The resulting compound is then reacted with pyridine to yield 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. The synthesis of this compound has been reported in various scientific journals, and it is considered to be a relatively straightforward process.
科学研究应用
The scientific research application of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is primarily focused on its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activity. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
IUPAC Name |
5-[(4-bromo-3-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-8-12(2-3-13(10)16)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFQYNGKBRHJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(4-Bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)

![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)


![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)



![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)